Hexanedioic acid, monocyclohexyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, monocyclohexyl ester is typically synthesized through an esterification reaction between hexanedioic acid and cyclohexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The general reaction is as follows:
Hexanedioic acid+Cyclohexanol→Hexanedioic acid, monocyclohexyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction conditions, such as temperature and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, monocyclohexyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with other alcohols to form different esters, a process commonly used in the production of biodiesel.
Oxidation and Reduction: While the ester itself is relatively stable, the cyclohexyl group can undergo oxidation to form cyclohexanone or cyclohexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Hexanedioic acid and cyclohexanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Cyclohexanone or cyclohexanol.
Scientific Research Applications
Hexanedioic acid, monocyclohexyl ester has several applications in scientific research and industry:
Chemistry: Used as a plasticizer to enhance the flexibility of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the formulation of pharmaceutical excipients.
Industry: Utilized in the production of synthetic lubricants and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of hexanedioic acid, monocyclohexyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, it can be hydrolyzed by esterases to release hexanedioic acid and cyclohexanol, which can then participate in various metabolic pathways . The ester bonds also play a crucial role in its function as a plasticizer, where it interacts with polymer chains to increase their flexibility .
Comparison with Similar Compounds
Hexanedioic acid, monocyclohexyl ester can be compared with other esters of hexanedioic acid, such as:
Diethyl adipate: Used as a plasticizer and solvent.
Dimethyl adipate: Commonly used in the production of polyesters and as a solvent.
Diisobutyl adipate: Utilized in cosmetic formulations and as a plasticizer.
Uniqueness
This compound is unique due to its cyclohexyl group, which imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in synthetic lubricants and plasticizers .
Properties
IUPAC Name |
6-cyclohexyloxy-6-oxohexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJGBWCBXHQCT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCCC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621339 | |
Record name | 6-(Cyclohexyloxy)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54812-72-5 | |
Record name | 6-(Cyclohexyloxy)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.